molecular formula C10H11IN6O2 B4376375 4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4376375
M. Wt: 374.14 g/mol
InChI Key: RQAKADIYQULWCF-UHFFFAOYSA-N
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Description

4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring multiple functional groups, including iodine, amide, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent iodination and methylation steps are then employed to introduce the iodine and methyl groups, respectively. The final step involves the formation of the amide bond through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The iodine atom can be oxidized to form iodate or iodine(VII) oxide.

  • Reduction: : The iodine atom can be reduced to form iodide.

  • Substitution: : The iodine atom can be substituted with other groups, such as alkyl or aryl groups.

  • Amide Bond Formation: : The carboxamide group can participate in reactions to form other amides or peptides.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents like sodium thiosulfate (Na₂S₂O₃) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

  • Amide Bond Formation: : Reagents like carbodiimides (e.g., DCC, EDC) and coupling agents (e.g., HATU) are commonly employed.

Major Products Formed

  • Oxidation: : Iodate (IO₃⁻) or iodine(VII) oxide (I₂O₅)

  • Reduction: : Iodide (I⁻)

  • Substitution: : Alkyl or aryl iodides

  • Amide Bond Formation: : Various amides or peptides

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has potential therapeutic applications, such as in the development of antileishmanial and antimalarial drugs.

  • Industry: : It can be used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other pyrazole derivatives and iodinated compounds, which may have different biological activities and applications. Some examples of similar compounds are:

  • 4-iodo-1-methyl-1H-pyrazole-5-carboxamide

  • 1-methyl-1H-pyrazole-3-carboxamide

  • 4-[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino-1H-pyrazole-3-carboxylic acid

These compounds may differ in their substitution patterns, functional groups, and overall molecular structure, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-[(4-iodo-2-methylpyrazole-3-carbonyl)amino]-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN6O2/c1-16-4-6(7(15-16)9(12)18)14-10(19)8-5(11)3-13-17(8)2/h3-4H,1-2H3,(H2,12,18)(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAKADIYQULWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=NN2C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
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4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
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4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
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4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
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4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
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4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

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